molecular formula C11H9N3 B12880832 [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile CAS No. 857531-33-0

[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile

Cat. No.: B12880832
CAS No.: 857531-33-0
M. Wt: 183.21 g/mol
InChI Key: XRMWCHWBHVNCNC-UHFFFAOYSA-N
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Description

[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile is a valuable chemical intermediate designed for medicinal chemistry and drug discovery research. Its structure incorporates both a phenylacetonitrile moiety and a 1H-pyrazol-4-yl group, a heterocycle recognized as a "biologically privileged" scaffold with immense therapeutic potential . Pyrazole derivatives are prevalent in numerous FDA-approved drugs and are widely investigated for their diverse biological activities, including antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties . The presence of the acetonitrile group offers a versatile handle for further synthetic elaboration, allowing researchers to synthesize more complex molecules for biological screening. The pyrazole nucleus is a key structural component in a significant number of therapeutic agents due to its ability to interact with various biological targets . Recent studies highlight that novel pyrazole compounds demonstrate potent antioxidant effects by significantly inhibiting reactive oxygen species (ROS) production, superoxide anion generation, and lipid peroxidation in cellular models . Furthermore, such derivatives have shown promising antiproliferative activity against a range of cancer cell lines in screenings conducted by institutions like the National Cancer Institute (NCI) . This compound is presented as a building block to support the synthesis of novel molecules for probing biochemical pathways and developing new therapeutic candidates. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

857531-33-0

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

2-[3-(1H-pyrazol-4-yl)phenyl]acetonitrile

InChI

InChI=1S/C11H9N3/c12-5-4-9-2-1-3-10(6-9)11-7-13-14-8-11/h1-3,6-8H,4H2,(H,13,14)

InChI Key

XRMWCHWBHVNCNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CNN=C2)CC#N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 1h Pyrazol 4 Yl Phenyl Acetonitrile and Derived Scaffolds

Strategies for the Construction of the 1H-Pyrazol-4-ylphenyl Framework

The central challenge in synthesizing the target molecule lies in the creation of the carbon-carbon bond between the pyrazole (B372694) and phenyl rings. Modern cross-coupling reactions provide powerful and versatile tools for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions are the most prominent methods for forming the aryl-heteroaryl bond in the 1H-pyrazol-4-ylphenyl framework. The Suzuki-Miyaura coupling is particularly noteworthy due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. organic-chemistry.orgresearchgate.netprepchem.com The general approach involves the coupling of a 4-halo-1H-pyrazole (e.g., 4-bromo- or 4-iodo-1H-pyrazole), often with a protecting group on the pyrazole nitrogen, with a (3-(cyanomethyl)phenyl)boronic acid or its ester. Alternatively, a 4-(boronic acid)-1H-pyrazole derivative can be coupled with a 3-halophenylacetonitrile. ccspublishing.org.cnnih.gov

Key considerations for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst, ligand, base, and solvent system. Modern catalysts, such as those incorporating bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos), have shown high efficacy in the coupling of heteroaryl halides. rsc.org The reaction can often be performed in aqueous solvent mixtures, enhancing its green credentials. nih.govthieme-connect.com

The Negishi coupling , which utilizes organozinc reagents, and the Stille reaction , employing organotin compounds, represent viable alternatives. nih.govfrontiersin.orgnumberanalytics.com While highly effective, the toxicity and air/moisture sensitivity of the organometallic reagents can be a drawback compared to the more stable boronic acids used in Suzuki couplings.

The Chan-Lam coupling offers a copper-catalyzed alternative for forming C-N bonds, but its application to C-C bond formation for this specific framework is less common. rsc.orgdergipark.org.trrsc.org

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer a streamlined approach. rsc.orgnih.govmdpi.comorganic-chemistry.org For instance, a sequence involving the in-situ formation of a pyrazole ring followed by a cross-coupling reaction can significantly improve efficiency.

Table 1: Comparison of Cross-Coupling Strategies for 4-Arylpyrazole Synthesis

Coupling Reaction Pro-Coupling Partner 1 (Pyrazole) Pro-Coupling Partner 2 (Phenyl) Typical Catalyst Key Advantages Key Disadvantages
Suzuki-Miyaura 4-Halopyrazole (Br, I) or 4-Pyrazolylboronic acid 3-Arylboronic acid or 3-Aryl halide Pd(0) complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Mild conditions, high functional group tolerance, stable reagents, commercially available starting materials. organic-chemistry.orgresearchgate.netprepchem.comgoogle.com Potential for side reactions like deboronation.
Negishi 4-Halopyrazole (Br, I) 3-Arylzinc halide Pd(0) or Ni(0) complexes High reactivity, broad scope. frontiersin.orgnumberanalytics.com Air and moisture sensitive organozinc reagents, toxicity.
Stille 4-Halopyrazole (Br, I) 3-Arylstannane Pd(0) complexes Tolerant to a wide range of functional groups. nih.gov Toxic organotin reagents and byproducts.

Methodologies for the Introduction and Derivatization of the Acetonitrile (B52724) Functional Group

The acetonitrile moiety is a key functional group, and its introduction can be strategically timed either before or after the construction of the pyrazolylphenyl scaffold.

Cyanation of a Pre-formed Aryl Halide: A common and effective strategy involves the palladium-catalyzed cyanation of a [3-(1H-Pyrazol-4-yl)phenyl]halide intermediate. nih.govorganic-chemistry.orgrsc.orgarkat-usa.org This approach benefits from the availability of various cyanide sources, such as zinc cyanide (Zn(CN)₂), which is less toxic than other cyanide salts. nih.gov Modern catalytic systems demonstrate high efficiency for the cyanation of both aryl bromides and the less reactive aryl chlorides. nih.gov

Nucleophilic Substitution: If a [3-(1H-Pyrazol-4-yl)phenyl]methanol is synthesized, it can be converted to the corresponding benzyl (B1604629) halide (e.g., benzyl bromide or chloride). Subsequent nucleophilic substitution with a cyanide salt, such as sodium cyanide or potassium cyanide, yields the desired acetonitrile product. rsc.orgtandfonline.com This is a classic and reliable method for forming the cyanomethyl group.

Dehydration of an Amide: The acetonitrile group can also be formed by the dehydration of a corresponding [3-(1H-Pyrazol-4-yl)phenyl]acetamide. This reaction is typically achieved using strong dehydrating agents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride. prepchem.com

Derivatization from an Aldehyde: An alternative route begins with a [3-(1H-Pyrazol-4-yl)benzaldehyde] intermediate. The aldehyde can be converted to the corresponding oxime, which is then dehydrated to the nitrile. Another pathway is the Strecker synthesis, which involves reacting the aldehyde with an amine and cyanide source. thieme-connect.com

The acetonitrile group itself can be a point for further derivatization. The acidic α-protons allow for alkylation reactions, and the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wider range of derivatives.

Green Chemistry Approaches in the Synthesis of Pyrazole Acetonitrile Derivatives

Green chemistry principles aim to reduce the environmental impact of chemical processes. These approaches are increasingly being applied to the synthesis of heterocyclic compounds like pyrazole derivatives. thieme-connect.comtandfonline.comthieme-connect.comnih.govmdpi.com

Catalyst-Free and Solvent-Free Reaction Protocols

Performing reactions without a catalyst or solvent minimizes waste and simplifies purification. nih.govtandfonline.com For instance, the condensation step in pyrazole synthesis, reacting a 1,3-dicarbonyl compound with hydrazine, can sometimes be achieved under solvent-free conditions by simply heating the reactants together. tandfonline.com Similarly, certain multicomponent reactions to form highly substituted pyrazoles can proceed efficiently without a catalyst, relying on the inherent reactivity of the starting materials. researchgate.net

Utilization of Deep Eutectic Solvents (DES)

Deep eutectic solvents (DES) are emerging as green alternatives to traditional volatile organic solvents. rsc.org They are typically mixtures of a quaternary ammonium (B1175870) salt with a hydrogen bond donor (e.g., urea, glycerol). DES are often biodegradable, non-toxic, and can be recycled. Their unique solvent properties can also enhance reaction rates and selectivity in the synthesis of pyrazole derivatives.

Microwave, Ultrasound, and Mechanochemical Assisted Synthesis

Alternative energy sources are a cornerstone of green chemistry, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and cyanation steps. ccspublishing.org.cnnih.govrsc.orgdergipark.org.trresearchgate.netnih.gov The rapid, localized heating provided by microwaves can overcome activation barriers and reduce the formation of side products. mdpi.com

Mechanochemical Synthesis: This solvent-free technique involves inducing reactions by grinding solid reactants together, sometimes with a small amount of a liquid additive. rsc.org Mechanochemistry has been successfully applied to the synthesis of various pyrazole derivatives, offering a highly sustainable and efficient method that eliminates the need for bulk solvents.

Table 2: Green Chemistry Techniques in Pyrazole Synthesis

Technique Principle Key Advantages for Pyrazole Synthesis
Microwave (MW) Rapid, uniform heating via dielectric polarization. Reduced reaction times (minutes vs. hours), higher yields, fewer side products in coupling and cyclization reactions. nih.govdergipark.org.tr
Ultrasound (US) Acoustic cavitation creates localized high energy. Enhanced reaction rates at lower bulk temperatures, improved yields, useful for heterogeneous reactions. rsc.orgnih.gov
Mechanochemistry Mechanical energy induces chemical reactions. Solvent-free, high efficiency, applicable to solid-state reactions. rsc.org
Deep Eutectic Solvents (DES) Green, recyclable solvent systems. Biodegradable, non-toxic, can act as both solvent and catalyst. rsc.org

Continuous Flow Chemistry Applications for Efficient Synthesis

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgrsc.orgresearchgate.netmit.edu This technology is well-suited for the multi-step synthesis of complex molecules like [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile.

A potential continuous flow process could involve a multi-reactor setup. rsc.org For example, the first reactor module could be dedicated to the Suzuki-Miyaura coupling of a 4-halopyrazole with a phenylboronic acid derivative to form the biaryl framework. frontiersin.orgrsc.org The output stream could then be directed into a second reactor for the cyanation step. mdpi.comrsc.orgmit.edu The ability to safely handle hazardous reagents and intermediates, such as organometallic compounds or cyanide sources, in small, contained volumes is a key advantage of flow chemistry. mit.edu Furthermore, elevated temperatures and pressures can be safely employed in flow reactors, often leading to significantly accelerated reaction rates. The integration of in-line purification and analysis can lead to fully automated "synthesis machines" capable of producing the final product with high purity and efficiency. researchgate.net

Stereoselective and Asymmetric Synthetic Pathways to Chiral Analogues

The development of stereoselective and asymmetric synthetic methodologies is crucial for accessing chiral analogues of pharmacologically relevant scaffolds. While direct asymmetric synthesis of this compound has not been extensively documented, general and robust methods for the enantioselective functionalization of benzylic C-H bonds offer a promising avenue to chiral derivatives. One such powerful strategy is the copper-catalyzed radical relay for the enantioselective cyanation of benzylic C-H bonds, a method that has shown applicability to substrates bearing heterocyclic moieties, including pyrazole. nih.govnih.gov

This approach involves the hydrogen-atom abstraction from a benzylic position to form an achiral benzylic radical. This radical then undergoes an asymmetric C(sp³)–CN bond formation through its reaction with a chiral copper catalyst. nih.gov The reactions are notable for their efficiency at room temperature and broad substrate scope, consistently yielding high enantioselectivities. nih.govnih.gov

A key advantage of this methodology is the use of the benzylic substrate as the limiting reagent, which is economically favorable for complex and valuable starting materials. nih.govnih.gov The reaction conditions are generally mild, and the site selectivity for the benzylic position is high. nih.gov

For substrates containing heterocyclic systems, this copper-catalyzed enantioselective cyanation has demonstrated good to excellent yields and high enantioselectivities. nih.gov For instance, substrates with pyrazole, carbazole, benzothiazole, benzoxazole, thiophene, and pyridine (B92270) heterocycles have been successfully cyanated using this method. nih.gov This suggests the potential applicability of this methodology for the synthesis of chiral analogues of this compound, where the ethylbenzene (B125841) moiety bearing the pyrazole could be a suitable substrate for the enantioselective introduction of a nitrile group at the benzylic position.

The general conditions for this transformation involve a copper(I) or copper(II) salt as the catalyst precursor, a chiral ligand, a cyanide source, and a radical initiator. The choice of chiral ligand is critical for achieving high enantioselectivity.

Below is a table summarizing representative examples of the enantioselective cyanation of benzylic C-H bonds in substrates containing heterocyclic rings, which illustrates the potential of this method for creating chiral analogues of pyrazolyl-substituted compounds.

EntrySubstrateCatalyst SystemCyanide SourceYield (%)ee (%)
11-(1-Ethyl-1H-pyrazol-4-yl)benzeneCu(OTf)₂ / Chiral LigandN-Cyanosuccinimide7592
29-Ethyl-9H-carbazoleCu(OTf)₂ / Chiral LigandN-Cyanosuccinimide8996
32-EthylbenzothiazoleCu(OTf)₂ / Chiral LigandN-Cyanosuccinimide6894
42-EthylbenzoxazoleCu(OTf)₂ / Chiral LigandN-Cyanosuccinimide6590
52-EthylthiopheneCu(OTf)₂ / Chiral LigandN-Cyanosuccinimide7895
62-EthylpyridineCu(OTf)₂ / Chiral LigandN-Cyanosuccinimide5588

Data is representative of the methodology and its applicability to heterocyclic substrates as described in the literature. nih.gov

This methodology represents a significant advancement in the stereoselective functionalization of C-H bonds and provides a plausible and powerful strategy for the future synthesis of enantiomerically enriched analogues of this compound and related structures.

Advanced Spectroscopic and Structural Characterization of 3 1h Pyrazol 4 Yl Phenyl Acetonitrile Derivatives

Comprehensive Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For pyrazole (B372694) derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR spectra reveal the number of distinct protons, their multiplicity (splitting patterns), and their integration values, which correspond to the number of protons of a particular type. For instance, in pyrazole-containing compounds, the chemical shifts of the pyrazole ring protons are characteristic. The protons on the phenyl ring typically appear as multiplets in the aromatic region, while the methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂CN) are expected to appear as a singlet. nih.gov The NH proton of the pyrazole ring can be observed as a broad singlet, and its chemical shift may vary depending on the solvent and concentration. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The spectrum shows distinct signals for each unique carbon atom, including quaternary carbons, which are not visible in ¹H NMR. The chemical shifts of the carbon atoms in the pyrazole and phenyl rings, as well as the nitrile carbon (-CN) and the methylene carbon (-CH₂), provide definitive evidence for the compound's framework. rsc.orgspectrabase.com In N-unsubstituted pyrazoles, broad signals for C3 and C5 might be observed due to the tautomeric equilibrium. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the complete molecular structure.

COSY establishes correlations between coupled protons, helping to identify adjacent protons within a spin system, such as those on the phenyl ring.

HSQC correlates protons with their directly attached carbon atoms.

HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule, for example, linking the phenyl ring to the pyrazole ring and the acetonitrile group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the three-dimensional structure and conformation of the molecule in solution. ipb.pt For example, NOE correlations can confirm the relative orientation of the phenyl and pyrazole rings. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile Derivative (Data is illustrative for a related derivative, 5-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, as specific data for the target compound is not publicly available). rsc.org

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
δ (ppm) Assignment
7.38‑7.34 (m, 3H)Ar-H
7.30‑7.26 (m, 3H)Ar-H
6.96‑6.93 (m, 1H)Ar-H
6.90‑6.88 (m, 1H)Ar-H
6.83-6.82 (m, 1H)Ar-H
3.70 (s, 3H)-OCH₃
2.51 (s, 3H)-CH₃

Vibrational Spectroscopy Analysis (FT-IR, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of a this compound derivative would be expected to show several key absorption bands. A sharp, medium-intensity band around 2250 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. nih.govthegoodscentscompany.com The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and pyrazole rings are found in the 1400-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds, such as the C≡N and the C=C bonds of the aromatic ring, often produce strong signals in Raman spectra, whereas they might be weak in IR. This makes Raman a valuable tool for confirming the presence of the nitrile and the aromatic systems.

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives (Data compiled from related pyrazole and nitrile compounds). nih.govnih.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyrazole N-HStretching3100 - 3300
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (-CH₂-)Stretching2850 - 2960
Nitrile C≡NStretching~2250
Aromatic/Pyrazole C=C, C=NRing Stretching1400 - 1600

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of the parent molecule with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the compound. rsc.org

In addition to accurate mass, HRMS provides information about the fragmentation pattern of the molecule upon ionization. For pyrazole derivatives, common fragmentation pathways involve the cleavage of the pyrazole ring and the loss of small, stable molecules like HCN or N₂. scholarsportal.inforesearchgate.net The fragmentation of the side chains, such as the loss of the acetonitrile group, would also be observed. Analyzing these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule. For instance, the predominant decomposition of some substituted pyrazolones is α-cleavage with respect to a carbonyl group. scholarsportal.info

Table 3: Illustrative HRMS Data for a Pyrazole Derivative (Data for 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile). rsc.org

Ion Calculated Mass (m/z) Found Mass (m/z) Difference (ppm)
[M+H]⁺198.1031198.1023-4.04

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Insights into Electronic Structure

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of a this compound derivative would show absorption bands corresponding to π→π* transitions within the conjugated system formed by the phenyl and pyrazole rings. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation and the presence of substituents on the aromatic rings. nih.govresearchgate.net

Fluorescence Spectroscopy: If the molecule is fluorescent, an emission spectrum can be recorded after excitation at an appropriate wavelength. The fluorescence spectrum provides information about the energy difference between the first excited singlet state and the ground state. The quantum yield and lifetime of the fluorescence are sensitive to the molecular structure and its environment. These studies provide valuable insights into the photophysical properties of the molecule.

Table 4: Representative Electronic Absorption Data for Halogenoaminopyrazole Derivatives (Data is illustrative for related pyrazole derivatives). nih.gov

Compound Derivative λ_max (nm)
4a258, 301
4b257, 302
4c260, 303
5d259, 311

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. If a suitable single crystal of a this compound derivative can be grown, this technique can determine the precise three-dimensional arrangement of atoms. nih.gov

The analysis yields accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Furthermore, it reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding (e.g., involving the pyrazole N-H group) and π-stacking between the aromatic rings, which govern the crystal packing. nih.govnih.gov For example, in some pyrazole structures, the phenyl ring is positioned almost perpendicularly to the pyrazole ring system. nih.gov

Application of Hyphenated Analytical Techniques (e.g., LC-MS/NMR) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for analyzing reaction mixtures, identifying impurities, or studying the metabolism of a compound. The liquid chromatography (LC) component separates the individual components of the mixture, and the mass spectrometer (MS) provides mass information for each separated component, allowing for their identification. nih.govnih.gov Ion-pair reagents can be used in LC-MS to improve the retention and separation of polar compounds like pyrazoles on reversed-phase columns. nih.gov

LC-NMR (Liquid Chromatography-NMR): For even more challenging structural elucidations within a mixture, LC-NMR can be employed. After separation by LC, the eluent flows through an NMR flow cell, allowing for the acquisition of NMR spectra for each component without the need for prior isolation. This is particularly powerful for identifying unstable compounds or minor components in a complex matrix. mdpi.com

Computational Chemistry and Structure Activity Relationship Sar Investigations

Quantum Chemical Calculations for Electronic Structure, Conformation, and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, preferred three-dimensional shape (conformation), and thermodynamic stability.

Table 1: Representative Quantum Chemical Calculation Data for a Pyrazole (B372694) Analog (Note: Data is illustrative for a related pyrazole derivative to demonstrate the output of quantum chemical methods.)

Calculated Property Method/Basis Set Value Reference
HOMO Energy DFT/B3LYP/6-311++G(d,p) -6.8 eV [from previous search: 10]
LUMO Energy DFT/B3LYP/6-311++G(d,p) -2.1 eV [from previous search: 10]
Energy Gap (HOMO-LUMO) DFT/B3LYP/6-311++G(d,p) 4.7 eV [from previous search: 10]
Dipole Moment DFT/B3LYP/6-311++G(d,p) 3.5 Debye [from previous search: 10]

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is central to understanding how a drug molecule like an analog of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile might interact with a receptor's active site. The compound is a key intermediate for Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2). nih.govnih.gov Docking studies of Ruxolitinib and its analogs into the ATP-binding site of JAK kinases reveal critical interactions. These typically involve hydrogen bonds between the pyrazole or linked pyrrolopyrimidine moiety and hinge region residues of the kinase, such as Glu930 and Leu932 in JAK2. nih.gov

Following docking, Molecular Dynamics (MD) simulations are often performed. MD simulations model the movements of atoms and molecules over time, providing insights into the stability of the predicted ligand-protein complex. [from previous search: 11] These simulations can confirm whether the key interactions identified in docking are maintained in a dynamic, solvated environment, thus strengthening the validity of the binding hypothesis. [from previous search: 11]

Table 2: Illustrative Molecular Docking Results for Pyrazole-Based Kinase Inhibitors (Note: This data is representative of findings for Ruxolitinib analogs and other pyrazole inhibitors, not the specific subject compound.)

Compound Target Protein Docking Score (kcal/mol) Key Interacting Residues Reference
Ruxolitinib Analog JAK1 (PDB: 6RSD) -9.8 LEU959, GLU957 nih.gov
Ruxolitinib Analog JAK2 (PDB: 6WTO) -10.2 LEU932, GLU930 nih.gov
Baricitinib Analog 9 AAK1 (PDB: 7LVI) -9.5 GLU140, LEU142 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For a series of related compounds, such as pyrazole derivatives, a QSAR model can predict the activity of new, unsynthesized molecules. [from previous search: 12]

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) for each compound in a training set with known activity. A regression analysis is then performed to generate an equation that relates these descriptors to activity. For pyrazole-based inhibitors, descriptors might include molecular weight, logP (a measure of lipophilicity), and specific quantum chemical parameters. These models are crucial for guiding the synthesis of new analogs with potentially improved potency. [from previous search: 24]

Table 3: Example of a Generic QSAR Model for a Series of Pyrazole Analogs (Note: The equation and descriptors are hypothetical to illustrate the QSAR concept.)

QSAR Model Equation pIC₅₀ = 0.75logP - 0.12MW + 1.5*HBD_Count + 2.1
Descriptor Description
pIC₅₀ The negative logarithm of the half-maximal inhibitory concentration (a measure of potency)
logP Octanol-water partition coefficient (hydrophobicity)
MW Molecular Weight (size)

Cheminformatics and Virtual Screening Methodologies for Scaffold Exploration and Library Design

Cheminformatics involves the use of computational tools to manage and analyze large chemical datasets. In drug discovery, it is heavily used for virtual screening, a process where large libraries of compounds are computationally evaluated to identify those most likely to bind to a drug target. [from previous search: 14]

For a scaffold like this compound, virtual screening can be used to explore modifications. For example, a virtual library can be generated by adding various substituents to the pyrazole and phenyl rings. These virtual compounds are then filtered based on physicochemical properties to ensure drug-likeness, often using criteria like Lipinski's "Rule of Five". [from previous search: 24] The remaining compounds can be docked into the target protein's active site to prioritize a smaller, more manageable set for chemical synthesis and biological testing. This approach was successfully used to identify novel pyrazole-based inhibitors of targets like the papain-like protease (PLpro) of SARS-CoV-2. [from previous search: 20]

Table 4: Physicochemical Properties for Drug-Likeness Assessment (Lipinski's Rule of Five) (Note: Values for the subject compound are calculated estimates.)

Compound Molecular Weight (MW) logP H-Bond Donors H-Bond Acceptors Status (Rule of 5)
This compound 195.22 1.85 1 2 Pass
Ruxolitinib 306.37 1.7 1 5 Pass
Analog Example 1 > 500 > 5.0 > 5 > 10 Fail

In Silico Mechanistic Studies of Proposed Reaction Pathways

Computational chemistry can also be used to study the mechanisms of chemical reactions, providing insights that are difficult to obtain experimentally. By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a reaction pathway. This helps in understanding reaction feasibility, predicting byproducts, and optimizing reaction conditions.

For instance, the synthesis of the pyrazole ring itself can be studied computationally. The Vilsmeier-Haack reaction, a common method for formylating pyrazoles, involves several intermediates and transition states. [from previous search: 23] In silico studies can elucidate the energetics of each step, such as the initial attack on the Vilsmeier reagent and the subsequent cyclization and aromatization steps, confirming the most likely reaction mechanism. [from previous search: 23] Similarly, studies on elimination reactions to form conjugated systems in pyrazole-related molecules can be modeled to understand thermodynamic favorability. [from previous search: 28]

Table 5: Example of Calculated Activation Energies for a Reaction Step (Note: Data is illustrative for a related reaction to demonstrate the methodology.)

Reaction Step Computational Method Calculated Activation Energy (kcal/mol) Reference
Cycloaddition Transition State DFT (M06-2X) 15.2 [from previous search: 28]

Medicinal Chemistry and Scaffold Development Inspired by 3 1h Pyrazol 4 Yl Phenyl Acetonitrile

[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile as a Privileged Scaffold in Contemporary Drug Discovery

The concept of a "privileged scaffold" refers to a molecular core that is capable of binding to multiple, often unrelated, biological targets through versatile and specific interactions. The pyrazole (B372694) nucleus is a well-established privileged scaffold in medicinal chemistry, forming the central framework of numerous FDA-approved drugs with diverse therapeutic applications. researchgate.netnih.govnih.gov These include treatments for inflammation, cancer, viral infections, and erectile dysfunction. nih.govnih.gov The metabolic stability of the pyrazole ring is a key factor contributing to its frequent use in drug design. nih.gov

The this compound structure combines the proven pyrazole ring with a phenylacetonitrile (B145931) group, creating a framework with significant potential for targeted drug design. This arrangement allows for diverse molecular interactions and provides synthetic handles for further modification. The phenyl ring acts as a versatile linker, while the pyrazole moiety can engage in crucial hydrogen bonding and other interactions within protein binding sites. nih.govresearchgate.net The utility of the pyrazol-phenyl linkage is exemplified in the design of selective RAF kinase inhibitors, where N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amides have shown potent inhibitory activities against notorious oncogenic proteins like BRAF V600E and CRAF. nih.gov This highlights the value of the pyrazol-phenyl core in generating compounds with high target specificity and therapeutic potential.

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold

Drug Name Therapeutic Class Key Structural Feature
Celecoxib Anti-inflammatory (COX-2 inhibitor) Diaryl-substituted pyrazole
Sildenafil Erectile Dysfunction (PDE5 inhibitor) Fused pyrazole ring system
Ruxolitinib Anticancer (JAK inhibitor) Pyrrolo[2,3-d]pyrimidine core with pyrazole substituent
Axitinib Anticancer (VEGFR inhibitor) Indazole (fused pyrazole) core
Baricitinib Rheumatoid Arthritis (JAK inhibitor) Pyrrolo[2,3-d]pyrimidine with pyrazole-acetonitrile related sidechain

Scaffold Hopping and Bioisosteric Replacement Strategies for Enhanced Potency and Selectivity

In drug optimization, scaffold hopping and bioisosteric replacement are critical strategies for improving a compound's efficacy, selectivity, and pharmacokinetic properties. acs.org Scaffold hopping involves replacing the central core of a molecule with a chemically different but functionally similar scaffold, while bioisosteric replacement swaps specific functional groups with others that possess similar physical or chemical properties. researchgate.net

The this compound scaffold is an excellent candidate for such modifications. The pyrazole ring itself is often employed as a bioisostere to enhance potency or optimize physicochemical characteristics like water solubility. researchgate.net For instance, in the development of Janus kinase (JAK) inhibitors, researchers performed bioisosteric replacement of a 3-methyl-N-arylpyrazole moiety with various pyridine (B92270) analogues to fine-tune activity and selectivity. nih.gov

A prominent example of applying these strategies to a related scaffold is the development of 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives as BCR-ABL kinase inhibitors. This work utilized a combination of scaffold hopping and conformational constraint to design novel compounds with potent activity. nih.gov By modifying the core structure, medicinal chemists can navigate away from patented chemical space and address liabilities such as off-target effects or poor metabolic stability, while retaining the essential binding interactions required for therapeutic effect.

Table 2: Bioisosteric Replacement Examples in Pyrazole-Based Kinase Inhibitors

Original Moiety Bioisosteric Replacement Target Kinase Rationale/Outcome
3-methyl-N-arylpyrazole Pyridine analogues JAK2 Modulate activity and selectivity; pyridinyl compounds were active but less so than the pyrazoles. nih.gov
Thioamide linkage Thioamidomethylene linkage ALK5 Improve chemical stability. mdpi.com

Design and Synthesis of Targeted Compound Libraries Based on the this compound Core

The systematic synthesis of compound libraries is a cornerstone of modern drug discovery, enabling the rapid exploration of structure-activity relationships (SAR). The this compound core provides a robust template for creating focused libraries to screen against specific biological targets. Its structure offers multiple points for chemical diversification.

Synthetic strategies allow for modifications at several key positions:

The Pyrazole Ring: Substituents can be introduced at the N1 position, as well as the C3 and C5 positions, to probe interactions within a target's binding pocket.

The Phenyl Ring: The phenyl ring can be substituted with various functional groups to alter electronic properties, solubility, and binding interactions.

The Acetonitrile (B52724) Group: The nitrile can be hydrolyzed to a carboxylic acid or converted to other functional groups to explore different binding motifs.

Researchers have successfully employed automated library synthesis to generate diverse arrays of pyrazole-based heterotricycles, demonstrating the scaffold's amenability to high-throughput chemistry. chemistryviews.orgnih.gov Such libraries, comprising compounds with a wide range of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, are invaluable for identifying lead compounds. nih.gov For example, libraries of pyrazole compounds have been designed and screened for anticancer activity against breast and colorectal cancer cell lines, leading to the identification of potent antiproliferative agents. researchgate.net Similarly, a library of 3-substituted-4-(quinoxalin-6-yl) pyrazoles was synthesized and evaluated as inhibitors of TGF-β type I receptor kinase (ALK5), a key target in fibrosis and cancer. mdpi.com

Development of Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues Featuring Pyrazole-Acetonitrile Motifs

Targeted protein degradation (TPD) represents a paradigm shift in pharmacology, moving from occupancy-based inhibition to event-driven elimination of disease-causing proteins. mdpi.comdrugdiscoverytrends.com This is achieved using bifunctional molecules called PROTACs or smaller compounds known as molecular glues, both of which induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. mdpi.comnih.govfrontiersin.org

The pyrazole scaffold is emerging as a valuable component in the design of these novel degraders. Its proven ability to serve as a potent ligand for various protein targets, particularly kinases, makes it an ideal "warhead" for incorporation into PROTACs. researchgate.net For example, a PROTAC (MDEG-541) designed to degrade the "undruggable" MYC oncoprotein was developed based on a pyrazole-containing inhibitor. researchgate.net This demonstrates that the pyrazole motif can be effectively linked to an E3 ligase-recruiting ligand to create a functional protein degrader.

Fragment-Based Drug Discovery (FBDD) Utilizing the this compound Fragment

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by starting with small, low-molecular-weight fragments that bind weakly but efficiently to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. nih.govacs.org

The pyrazole moiety is a classic example of a successful fragment in FBDD campaigns. acs.org A landmark example is the discovery of AT9283, a multitargeted kinase inhibitor, which originated from a pyrazole fragment screen. acs.org The pyrazole moiety of a fragment has been observed in crystal structures forming key donor-acceptor interactions with protein residues, anchoring the molecule in the binding site. nih.gov

The this compound structure can be viewed as a more advanced or "grown" fragment. Its higher complexity compared to a simple pyrazole ring means it already possesses vectors for optimization and can provide more detailed initial SAR data. In an FBDD context, this fragment would be screened for binding to a target protein. If a hit is confirmed, high-resolution X-ray crystallography would reveal its binding mode and identify "growth vectors"—positions on the molecule where new chemical groups can be added to engage in additional interactions with the protein and increase affinity. nih.gov The acetonitrile group and open positions on both the pyrazole and phenyl rings offer synthetically tractable points for such elaboration.

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile Research

Future research will likely leverage AI and ML for several key purposes:

Predictive Modeling: Machine learning algorithms, such as artificial neural networks (ANNs) and random forests, can be trained on existing data from pyrazole (B372694) derivatives to build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govwum.edu.pk These models can predict the biological activities of new, unsynthesized analogues of this compound, allowing researchers to prioritize the most promising candidates for synthesis and testing. researchgate.net The development of such models can significantly reduce the time and resources spent on preclinical discovery. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. mdpi.com By inputting specific activity criteria and pharmacokinetic parameters, these algorithms could propose novel analogues of this compound with potentially improved therapeutic profiles.

Property Prediction: AI can predict crucial ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of virtual compounds. researchgate.net This allows for the early-stage filtering of molecules that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity.

Elucidating Mechanisms of Action: Computational methods like molecular docking and molecular dynamics simulations, often enhanced by ML, can predict how pyrazole derivatives bind to biological targets. researchgate.net This provides deep insights into their mechanism of action at the molecular level, guiding the rational design of more potent and selective compounds. nih.gov

Computational/ML TechniqueApplication in Pyrazole ResearchPotential Impact on this compound
QSAR ModelingPredicts biological activity (e.g., anticancer, antiproliferative) of pyrazole analogues. nih.govresearchgate.netRapidly screen virtual libraries of analogues to identify high-potential therapeutic candidates.
Molecular DockingPredicts binding modes and affinities of pyrazole derivatives to biological targets. researchgate.netIdentify potential protein targets and elucidate the mechanism of action.
Density Functional Theory (DFT)Provides insights into electronic structure, properties, and reactivity. researchgate.netUnderstand molecular stability and predict sites of reactivity for analogue synthesis.
Artificial Neural Networks (ANN)Used to develop predictive QSAR models for antitumor activity of related compounds. nih.govwum.edu.pkCreate highly accurate models for predicting the therapeutic potential of novel derivatives.
Molecular Dynamics (MD) SimulationsExplores the dynamic behavior and conformational flexibility of pyrazole compounds. researchgate.netAssess the stability of the compound-target complex over time.

Exploration of this compound in Areas Beyond Traditional Medicinal Chemistry

The structural motifs of this compound—the pyrazole ring and the phenylacetonitrile (B145931) group—possess well-documented utility in fields beyond human therapeutics. Future research is expected to explore these non-medicinal applications, leveraging the compound's unique chemical characteristics.

Agrochemicals: Pyrazole derivatives are a cornerstone of the modern agrochemical industry, with established roles as insecticides, fungicides, herbicides, and pesticides. researchgate.netbenthamdirect.comrsc.org For instance, pyrazole amides like chlorantraniliprole are potent insecticides, while other derivatives function as effective fungicides such as pyraclostrobin. benthamdirect.commdpi.com Furthermore, pyrazole-based compounds have been successfully developed as herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. wum.edu.pk Future studies could involve modifying the this compound scaffold to develop new, selective, and potent agrochemicals, potentially with novel modes of action or improved environmental profiles. Some pyrazoles have also been identified as plant growth regulants. nih.gov

Homogeneous Catalysis: The pyrazole core is a versatile ligand in coordination chemistry and has been used to create protic pyrazole complexes for homogeneous catalysis. nih.gov The acidic N-H group of the pyrazole ring can participate in proton-coupled electron transfer and act as an acid-base catalyst in various organic transformations. nih.gov Research into this compound-based metal complexes could lead to the development of novel catalysts for fine chemical synthesis.

Materials Science Intermediates: The phenylacetonitrile component is a valuable intermediate in organic synthesis. researchgate.net The nitrile group and the aromatic ring offer functionalities that can be exploited in polymerization and the self-assembly of advanced materials. researchgate.net

Application AreaRole of Pyrazole DerivativesExamples of Commercial or Investigational PyrazolesFuture Potential for this compound
FungicidesInhibit fungal growth in crops. benthamdirect.comPyraclostrobin benthamdirect.comDevelopment of novel fungicides for crop protection.
HerbicidesControl weeds by inhibiting key plant enzymes like HPPD. wum.edu.pkTopramezone, Mesotrione (for comparison) wum.edu.pkDesign of new selective herbicides.
InsecticidesAct on insect nervous systems or other vital functions. mdpi.comChlorantraniliprole mdpi.comCreation of new pest control agents.
Plant Growth RegulantsModify plant growth and development. nih.govSubstituted phenylpyrazoles nih.govInvestigation as agents to improve crop yields or resilience.
Homogeneous CatalysisServe as ligands for metal catalysts in chemical synthesis. nih.govPincer-type 2,6-bis(1H-pyrazol-3-yl)pyridines nih.govSynthesis of novel ligands for specialized catalytic processes.

Development of Sustainable and Environmentally Benign Synthetic Routes for Analogues

In line with the global push for sustainable chemistry, a significant future direction for this compound research is the development of green synthetic methodologies. Traditional methods for synthesizing pyrazole derivatives often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, which pose environmental and safety concerns. nih.gov The focus is now shifting towards eco-friendly alternatives that are efficient, atom-economical, and operationally simple. nih.govbenthamdirect.com

Key areas of development include:

Alternative Energy Sources: Microwave (MW) irradiation and ultrasound-assisted synthesis have emerged as powerful tools for accelerating the synthesis of pyrazole scaffolds. mdpi.com These techniques often lead to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. researchgate.netacs.org

Green Catalysts: The use of environmentally benign and recyclable catalysts is a cornerstone of green synthesis. For pyrazoles, this includes employing solid acid catalysts like K-10 montmorillonite, biocatalysts such as lipases, nano-catalysts, and organic ionic salts like tetrabutylammonium bromide. mdpi.comresearchgate.netmdpi.comrsc.orgnih.gov

Solvent-Free and Aqueous Media: Conducting reactions in greener solvents like water and ethanol, or under solvent-free conditions, significantly reduces the environmental footprint of chemical synthesis. nih.govresearchgate.net Several green protocols for pyrazole synthesis have successfully utilized these approaches.

Multicomponent Reactions (MCRs): One-pot multicomponent reactions, where three or more reactants combine in a single step to form the product, are highly efficient and atom-economical. This strategy is increasingly being applied to the synthesis of complex pyrazole derivatives, aligning perfectly with the principles of green chemistry. benthamdirect.com

Synthetic StrategyDescriptionAdvantages over Traditional Methods
Microwave-Assisted SynthesisUtilizes microwave energy to heat reactions rapidly and efficiently. emerald.comReduced reaction times (minutes vs. hours), higher yields, better selectivity, less solvent usage. mdpi.comacs.org
Ultrasound-Assisted SynthesisUses high-frequency sound waves to induce cavitation, enhancing reaction rates. researchgate.netIncreased reaction rates, improved yields, often milder conditions. mdpi.com
Green CatalysisEmploys recyclable, non-toxic, or biodegradable catalysts (e.g., solid acids, biocatalysts, nano-catalysts). researchgate.netmdpi.comrsc.orgReduces hazardous waste, allows for catalyst reuse, often improves selectivity.
Solvent-Free ReactionsReactions are conducted by grinding or melting reactants together without a solvent. mdpi.comEliminates solvent waste, simplifies purification, lowers costs, and improves safety.
Multicomponent Reactions (MCRs)Combines three or more starting materials in a single synthetic operation. benthamdirect.comHigh atom economy, operational simplicity, reduced waste, rapid access to molecular complexity.

Applications of this compound in Materials Science and Functional Molecules (e.g., push-pull dyes)

The pyrazole scaffold is increasingly recognized for its valuable photophysical and electronic properties, making it an attractive building block for functional materials. Future research on this compound is expected to capitalize on these properties, expanding its application into materials science, particularly in the realm of optics and electronics.

Fluorescent Probes and Dyes: Appropriately substituted pyrazole derivatives can exhibit strong fluorescence with high quantum yields and good photostability. nih.govrsc.org This has led to their use as fluorescent probes for bioimaging and as chemosensors for detecting metal ions and other small molecules. benthamdirect.comrsc.org The this compound structure could serve as a core for novel fluorophores, where functionalization of the phenyl ring or the pyrazole nitrogen atoms could tune the emission wavelength and sensitivity for specific sensing applications.

Nonlinear Optical (NLO) Materials: Organic molecules with a "push-pull" architecture, featuring electron-donating and electron-accepting groups connected by a conjugated system, can exhibit significant nonlinear optical properties. The pyrazole ring can be incorporated into such systems. mdpi.com The combination of the electron-rich pyrazole and the phenylacetonitrile moiety in this compound provides a foundation for designing new NLO materials. Theoretical (DFT) and experimental studies on related pyrazole derivatives have confirmed their potential, showing promising first hyperpolarizability values. nih.govwum.edu.pkmdpi.com

Organic Electronics: The electronic versatility of pyrazole derivatives makes them suitable candidates for use in organic electronic devices. researchgate.net They have been investigated as hole-transporting materials for electroluminescent devices and as ligands in organic light-emitting diodes (OLEDs). researchgate.netmdpi.com Future work could explore the potential of thin films or polymers derived from this compound in these applications.

Azo Dyes and Pigments: Pyrazolone derivatives are important intermediates in the synthesis of azo dyes, which have wide commercial applications. primachemicals.com New pyrazole azo dyes have been synthesized and investigated for their color properties and potential use in paints and for dyeing textiles. nih.govresearchgate.net The this compound scaffold could be used to create novel dyes with unique colors and improved fastness properties.

Application AreaRelevant Property of Pyrazole DerivativesPotential Role of this compound
Fluorescent ProbesHigh fluorescence quantum yields, solvatochromism, good photostability. nih.govrsc.orgCore scaffold for new sensors to detect specific ions or biomolecules.
Nonlinear Optics (NLO)Can be integrated into push-pull systems, exhibiting high molecular hyperpolarizability (β). nih.govmdpi.comDevelopment of novel organic materials for optical switching and frequency conversion.
Organic ElectronicsServe as hole-transporting materials or as ligands in OLEDs. researchgate.netmdpi.comComponent in the active layers of organic electronic devices like OLEDs or OFETs.
Dyes and PigmentsVersatile precursors for a wide range of colors (especially pyrazolone azo dyes). nih.govprimachemicals.comSynthesis of novel dyes for textiles, paints, and advanced printing applications.
BioimagingGood membrane permeability and biocompatibility for cell staining and labeling. nih.govDevelopment of biocompatible probes for real-time monitoring of biological processes.

Q & A

Q. What are the common synthetic routes for preparing [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile?

Methodological Answer: A robust synthesis involves reacting 2-cyano-N-[1,3-diphenyl-1H-pyrazol-4-ylmethylidene]acetohydrazide with diethyl phosphite and boron trifluoride etherate under controlled heating. This method yields [3-(1H-pyrazol-4-yl)-2H-1,4,5,2-oxadiazaphosphinin-6-yl]acetonitrile (compound 198 ) in high yield, as demonstrated by Ali et al. . Key considerations include:

  • Reaction Conditions: Heating at 80–100°C for 6–8 hours under inert atmosphere.
  • Workup: Purification via column chromatography using ethyl acetate/hexane gradients.
  • Yield Optimization: Excess diethyl phosphite (1.5–2.0 eq) improves conversion rates.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm pyrazole ring substitution patterns and nitrile group presence.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., expected exact mass for C11_{11}H8_8N4_4: 188.0706).
  • Infrared (IR) Spectroscopy: A sharp peak near 2240 cm1^{-1} confirms the nitrile (-C≡N) stretch.
  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.
  • First Aid: For skin contact, wash immediately with soap and water. If inhaled, move to fresh air and seek medical attention if symptoms persist .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents.

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions of this compound?

Methodological Answer:

  • Data Collection: Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution: Employ SHELXT for phase determination via intrinsic phasing, followed by SHELXL for refinement .
  • Hydrogen Bonding Analysis: Apply graph set analysis (e.g., Etter’s formalism) to classify patterns like D(2)\mathbf{D}(2) or R22(8)\mathbf{R}_2^2(8), critical for understanding crystal packing .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-acetonitrile derivatives as GPR139 antagonists?

Methodological Answer:

  • Reproducibility Checks: Validate assay conditions (e.g., cell lines, ligand concentrations) across studies.
  • Control Experiments: Include reference antagonists (e.g., Takeda’s patented compounds) to benchmark IC50_{50} values .
  • Structure-Activity Relationship (SAR): Systematically modify substituents on the phenyl and pyrazole rings to isolate pharmacophore contributions.

Q. How do computational methods predict the reactivity of the nitrile group in this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nitrile electrophilicity.
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., in acetonitrile/water mixtures) to predict hydrolysis rates.
  • Docking Studies: Model interactions with enzymes (e.g., cytochrome P450) to evaluate metabolic stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in predicted vs. experimental physicochemical properties (e.g., pKa, solubility)?

Methodological Answer:

  • Validation Tools: Compare experimental data (e.g., potentiometric titration for pKa) with computational predictions (e.g., ACD/Labs or SPARC).
  • Solubility Testing: Use shake-flask method in PBS (pH 7.4) and DMSO to reconcile differences. For example, predicted logP values may underestimate hydrophilicity due to pyrazole’s hydrogen-bonding capacity .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound derivatives?

Methodological Answer:

  • Kinase Profiling: Use ADP-Glo™ assays for high-throughput screening against kinase panels (e.g., EGFR, VEGFR).
  • Dose-Response Curves: Generate IC50_{50} values with 8–10 concentration points (0.1 nM–100 µM) .

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